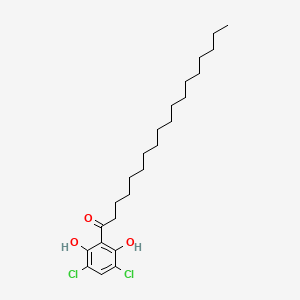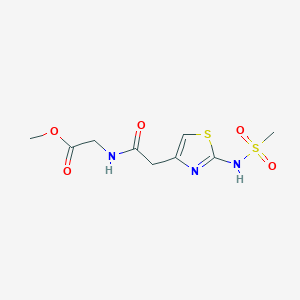
C9H13N3O5S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C9H13N3O5S2 N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide typically involves multiple steps, including the introduction of sulfonyl groups and the formation of the carboximidamide moiety. Common synthetic routes may include:
Sulfonation: Introduction of sulfonyl groups using reagents like methanesulfonyl chloride.
Amidation: Formation of the carboximidamide group through reactions with amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amidation reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide: undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can affect various biochemical pathways, leading to therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine (C9H13N3O5): A nucleoside involved in cellular metabolism.
Cytarabine (C9H13N3O5): An antineoplastic agent used in chemotherapy.
Uniqueness
N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide: is unique due to its dual sulfonyl groups and carboximidamide moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds like cytidine and cytarabine.
Propriétés
Formule moléculaire |
C9H13N3O5S2 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
methyl 2-[[2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C9H13N3O5S2/c1-17-8(14)4-10-7(13)3-6-5-18-9(11-6)12-19(2,15)16/h5H,3-4H2,1-2H3,(H,10,13)(H,11,12) |
Clé InChI |
SFHONXDNMLVNBO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)CC1=CSC(=N1)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12619554.png)

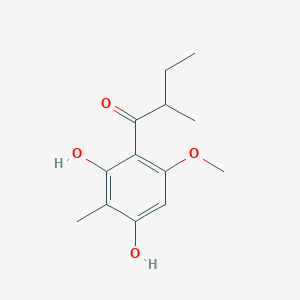
![1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12619564.png)
![Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-](/img/structure/B12619569.png)
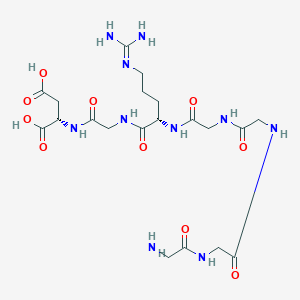
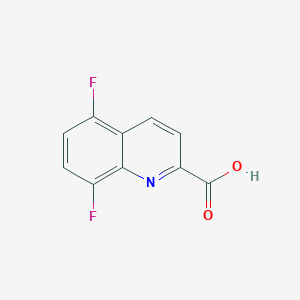

![3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine](/img/structure/B12619598.png)
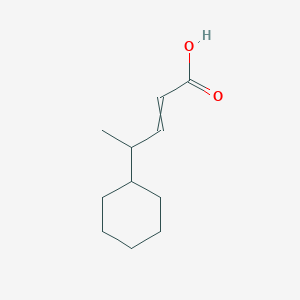
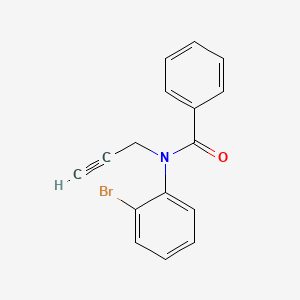

![(10S,11R,15S,16R)-13-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619617.png)
